3-Azabicyclo[3.2.1]octan-1-amine
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Overview
Description
3-Azabicyclo[3.2.1]octan-1-amine is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.2.1]octan-1-amine can be achieved through various methods. One common approach involves the opening of a lactone ring with amines, followed by reduction with lithium aluminium hydride to yield amino alcohols . Another method includes the enantioselective construction of the bicyclic scaffold from acyclic starting materials containing the required stereochemical information .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.2.1]octan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminium hydride is frequently used as a reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or halides.
Major Products Formed
The major products formed from these reactions include amino alcohols, oxides, and substituted derivatives of the original compound .
Scientific Research Applications
3-Azabicyclo[3.2.1]octan-1-amine has several applications in scientific research:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable scaffold in the design of bioactive molecules.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.1]octan-1-amine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been found to inhibit human N-acylethanolamine-hydrolyzing acid amidase (NAAA) with a non-covalent mechanism of action . This inhibition can modulate inflammatory responses, making it a potential therapeutic agent for managing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with similar synthetic and pharmacological potential.
8-Azabicyclo[3.2.1]octane: The central core of tropane alkaloids, which display a wide array of biological activities.
Uniqueness
3-Azabicyclo[3.2.1]octan-1-amine is unique due to its specific bicyclic structure and the presence of an amine group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-azabicyclo[3.2.1]octan-1-amine |
InChI |
InChI=1S/C7H14N2/c8-7-2-1-6(3-7)4-9-5-7/h6,9H,1-5,8H2 |
InChI Key |
SVVHTGGTQMORHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CNC2)N |
Origin of Product |
United States |
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